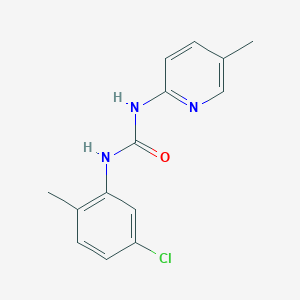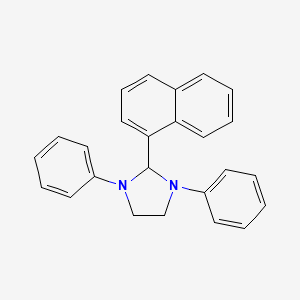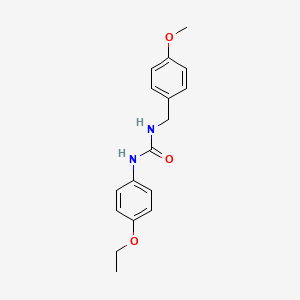
1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea group (-NH-CO-NH-) attached to a 5-chloro-2-methylphenyl group and a 5-methylpyridin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea typically involves the reaction of 5-chloro-2-methylaniline with 5-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the desired urea compound.
Reaction Conditions:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Triethylamine or other suitable bases
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted urea derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its urea group allows for hydrogen bonding and interaction with biological targets, while the chloro and methyl groups can influence its reactivity and stability.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-3-6-13(16-8-9)18-14(19)17-12-7-11(15)5-4-10(12)2/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHKCWWSTZNEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[2-(2-methyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethoxy]phenyl}propanamide](/img/structure/B5267136.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]acetamide](/img/structure/B5267147.png)

![N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5267157.png)
![N-(2,2-diphenylpropyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5267168.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5267179.png)
![5-[(4-ethoxyphenyl)methyl]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5267187.png)
![ethyl (1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-2-piperidinyl)acetate](/img/structure/B5267191.png)
![2-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5267199.png)

![(2R)-2-amino-N-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pentanamide](/img/structure/B5267239.png)
![N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5267247.png)
![N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide](/img/structure/B5267251.png)
